

# An In-depth Technical Guide to the Therapeutic Potential of FHT-1204 (Xelafaslatide)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**FHT-1204**, now known as xelafaslatide (formerly ONL1204), is a first-in-class small peptide inhibitor of the Fas receptor, a key regulator of apoptosis and inflammation. This technical guide provides a comprehensive overview of the preclinical and clinical research conducted to evaluate the therapeutic potential of xelafaslatide, with a primary focus on its neuroprotective effects in retinal diseases. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the mechanism of action, pharmacokinetics, and clinical efficacy of this promising therapeutic candidate. All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided. Signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language).

### Introduction

Retinal degenerative diseases, such as age-related macular degeneration (AMD) and inherited retinal degenerations (IRDs), are leading causes of irreversible vision loss. A key pathological feature of these conditions is the progressive death of retinal cells, including photoreceptors and retinal pigment epithelium (RPE) cells. The Fas receptor (also known as CD95 or APO-1), a member of the tumor necrosis factor receptor superfamily, plays a critical role in initiating the extrinsic apoptosis pathway and modulating inflammatory responses. Activation of the Fas receptor by its ligand (FasL) triggers a signaling cascade that leads to programmed cell death.



Xelafaslatide is a synthetic peptide designed to inhibit the activation of the Fas receptor, thereby preventing downstream apoptotic and inflammatory signaling.

# Mechanism of Action: Inhibition of the Fas Signaling Pathway

Xelafaslatide exerts its therapeutic effect by directly inhibiting the Fas receptor, thereby blocking the initiation of the Fas-mediated apoptotic and inflammatory cascades.

## The Fas Signaling Pathway

The Fas signaling pathway is a well-characterized route to apoptosis. The binding of FasL to the Fas receptor on the cell surface induces receptor trimerization. This conformational change leads to the recruitment of the adaptor protein Fas-associated death domain (FADD) to the intracellular death domain of the Fas receptor. FADD, in turn, recruits pro-caspase-8 to form the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-catalytic activation. Activated caspase-8 then initiates a downstream caspase cascade, ultimately resulting in the execution of apoptosis.



Click to download full resolution via product page

Figure 1: Xelafaslatide's Inhibition of the Fas Signaling Pathway

### **Preclinical Research**



An extensive preclinical research program has been conducted to evaluate the pharmacokinetics and efficacy of xelafaslatide in various animal models of retinal degeneration.

### **Pharmacokinetics**

Ocular pharmacokinetic studies were performed in rabbits and minipigs to determine the distribution and half-life of xelafaslatide in ocular tissues following a single intravitreal injection.

- Animal Models: Dutch-belted rabbits and Göttingen minipigs.
- Administration: Single intravitreal (IVT) injection of xelafaslatide at various doses.
- Sample Collection: Ocular tissues (vitreous humor, retina, and RPE/choroid) were collected at multiple time points post-injection.
- Analysis: The concentration of xelafaslatide in the collected tissues was quantified using a validated analytical method.

Table 1: Average Concentration of Xelafaslatide (ONL1204) in Ocular Tissues of Dutch-Belted Rabbits Following a Single Intravitreal Injection[1]



| Tissue                 | Day           | 10 μg/Eye    | 50 μg/Eye    | 100 μg/Eye    |
|------------------------|---------------|--------------|--------------|---------------|
| Vitreous Humor<br>(μg) | 1             | 2.9 ± 0.6    | 15.1 ± 3.0   | 31.0 ± 6.2    |
| 28                     | 1.5 ± 0.4     | 8.0 ± 2.1    | 16.8 ± 4.0   |               |
| 56                     | $0.8 \pm 0.2$ | 4.3 ± 1.2    | 9.1 ± 2.5    | _             |
| 83                     | 0.4 ± 0.1     | 2.2 ± 0.7    | 4.7 ± 1.4    | _             |
| Retina (ng/g)          | 1             | 10.5 ± 3.1   | 55.2 ± 15.4  | 115.0 ± 32.1  |
| 28                     | 5.5 ± 1.8     | 29.1 ± 8.8   | 61.7 ± 19.8  |               |
| 56                     | 2.9 ± 1.0     | 15.6 ± 5.1   | 33.3 ± 11.4  | _             |
| 83                     | 1.5 ± 0.5     | 8.2 ± 2.9    | 17.6 ± 6.4   | _             |
| RPE/Choroid<br>(ng/g)  | 1             | 45.1 ± 12.6  | 237.0 ± 66.2 | 495.0 ± 138.1 |
| 28                     | 23.7 ± 7.2    | 125.0 ± 39.8 | 266.0 ± 85.1 |               |
| 56                     | 12.7 ± 4.1    | 67.2 ± 22.9  | 143.0 ± 51.5 | _             |
| 83                     | 6.7 ± 2.3     | 35.4 ± 13.1  | 75.2 ± 28.6  | _             |

Table 2: Average Concentration of Xelafaslatide (ONL1204) in Ocular Tissues of Göttingen Minipigs Following a Single Intravitreal Injection[1]



| Tissue              | Day          | 200 μg/Eye    | 300 μg/Eye   |
|---------------------|--------------|---------------|--------------|
| Vitreous Humor (μg) | 6            | 116.0 ± 12.7  | 166.0 ± 34.0 |
| 28                  | 132.0 ± 24.5 | 180.0 ± 54.1  |              |
| 88                  | 74.9 ± 20.6  | 108.0 ± 25.5  | -            |
| Retina (ng/g)       | 6            | 17.8 ± 27.3   | 7.20 ± 6.37  |
| 28                  | 2.05         | 23.8 ± 16.4   |              |
| 88                  |              |               | _            |
| RPE/Choroid (ng/g)  | 6            | 189.0 ± 160.0 | 101.0 ± 91.4 |
| 28                  | 66.5 ± 87.8  | 82.4 ± 34.5   |              |
| 88                  | 38.2 ± 21.7  | 29.8          |              |

#### LLOQ = Lower Limit of Quantification

The results demonstrate that xelafaslatide has a prolonged residence time in ocular tissues, with a vitreous humor half-life of over 100 days in both rabbits and minipigs.[1] This favorable pharmacokinetic profile supports the potential for infrequent dosing in a clinical setting.

# Efficacy in Animal Models of Inherited Retinal Degeneration

The neuroprotective effects of xelafaslatide were evaluated in two well-established mouse models of inherited retinal degeneration: the rd10 mouse (a model for retinitis pigmentosa) and the P23H mouse (a model for autosomal dominant retinitis pigmentosa).

- Animal Models: rd10 and P23H mice.
- Administration: A single intravitreal injection of xelafaslatide was given to one eye of rd10
  mice at postnatal day 14 (P14). P23H mice received two intravitreal injections, one at P14
  and another at 2 months of age. The contralateral eyes were injected with a vehicle solution
  and served as controls.



#### • Efficacy Endpoints:

- TUNEL Staining: To quantify apoptotic photoreceptor cells.
- Optical Coherence Tomography (OCT): To measure the thickness of the photoreceptor layer.
- Electroretinography (ERG): To assess retinal function.
- Immunohistochemistry (IHC): To evaluate the expression of rhodopsin and cone-opsin.
- Caspase-8 Activity Assay: To measure the activation of a key downstream effector of the Fas pathway.

Table 3: Summary of Xelafaslatide's Efficacy in rd10 and P23H Mouse Models[2]

| Parameter                                 | rd10 Mice | P23H Mice    |  |
|-------------------------------------------|-----------|--------------|--|
| TUNEL-positive Photoreceptors             | Decreased | Decreased    |  |
| Photoreceptor Layer Thickness (OCT)       | Preserved | Preserved    |  |
| Rhodopsin and Cone-opsin Expression (IHC) | Increased | Increased    |  |
| Scotopic and Photopic ERG<br>Responses    | Increased | Increased    |  |
| Caspase-8 Activity                        | Decreased | Not Reported |  |

Treatment with xelafaslatide resulted in a significant reduction in photoreceptor apoptosis, preservation of the photoreceptor layer thickness, and improved retinal function in both the rd10 and P23H mouse models.[2] These findings provide strong preclinical evidence for the neuroprotective potential of xelafaslatide in inherited retinal degenerations.





Click to download full resolution via product page

Figure 2: Workflow for Preclinical Evaluation of Xelafaslatide

## **Clinical Development**

Based on the promising preclinical data, xelafaslatide has advanced into clinical development for several retinal diseases, including geographic atrophy (GA) associated with AMD and rhegmatogenous retinal detachment (RRD).

### Phase 1b Study in Geographic Atrophy (NCT04744662)

A Phase 1b multicenter, randomized, controlled, multi-dose study was conducted to evaluate the safety and tolerability of xelafaslatide in patients with GA associated with AMD.[3][4]

Study Design: The study consisted of two components. Component 1 was a single-injection, open-label, dose-escalation phase. Component 2 was a multi-dose, randomized, controlled phase where patients were randomized to receive either a low dose (50 μg) or a high dose (200 μg) of xelafaslatide, or a sham injection.



- Dosing Regimen: In Component 2, patients received two intravitreal injections 12 weeks apart.
- Primary Endpoint: Safety and tolerability of xelafaslatide.
- Secondary Endpoints: Change in the area of GA lesion growth.
- Inclusion Criteria (Abbreviated):
  - Diagnosis of GA secondary to AMD.
- Exclusion Criteria (Abbreviated):
  - History of or active choroidal neovascularization in the study eye.

Table 4: Efficacy of Xelafaslatide in the Phase 1b Geographic Atrophy Study[4]

| Treatment Group              | Number of<br>Injections | Follow-up Duration | Reduction in GA<br>Lesion Growth<br>Rate |
|------------------------------|-------------------------|--------------------|------------------------------------------|
| Component 1 (Open-<br>Label) | 1                       | 6 months           | 42% (compared to fellow untreated eye)   |
| Component 2<br>(Randomized)  | 2 (12 weeks apart)      | 6 months           | Up to 50% (high dose vs. sham)           |

The Phase 1b study demonstrated that xelafaslatide was generally safe and well-tolerated. Encouraging efficacy signals were observed, with a reduction in the rate of GA lesion growth in treated eyes compared to both fellow untreated eyes and sham-treated eyes.[3][4]

# Phase 2 Study in Rhegmatogenous Retinal Detachment (NCT05730218)

A Phase 2 randomized, controlled study was conducted to evaluate the safety and efficacy of a single intravitreal injection of xelafaslatide as an adjunct to standard-of-care surgical repair in subjects with macula-off RRD.[3][5]



- Study Design: A randomized, controlled study with three arms: two treatment groups receiving different doses of xelafaslatide and a sham group.
- Dosing Regimen: A single intravitreal injection of xelafaslatide or sham was administered at randomization.
- Primary Endpoint: To evaluate the safety and efficacy of xelafaslatide.
- Inclusion Criteria (Abbreviated):
  - o Diagnosis of macula-off rhegmatogenous retinal detachment.
- Exclusion Criteria (Abbreviated):
  - Previous retinal detachment in the study eye.

While the study did not meet its primary endpoint, a potential neuroprotective effect was observed in patients at the highest risk for vision loss.[3]

## Ongoing Phase 2 Study in Geographic Atrophy (GALAXY Trial - NCT06659445)

A global Phase 2 clinical trial, GALAXY, is currently underway to further evaluate the efficacy and safety of xelafaslatide in patients with GA associated with dry AMD.[4][6][7]

- Study Design: A multicenter, randomized, double-masked, sham-controlled study.
- Treatment Arms: Three experimental arms, including two dose levels of xelafaslatide and two treatment frequencies (every 12 weeks or every 24 weeks).
- Primary Endpoint: Rate of growth of the GA lesion area as assessed by fundus autofluorescence (FAF) at 48 weeks.





Click to download full resolution via product page

Figure 3: Logical Progression of Xelafaslatide's Clinical Development

### Conclusion

Xelafaslatide (**FHT-1204**) is a novel, first-in-class Fas inhibitor with a compelling preclinical and clinical profile. Its mechanism of action, targeting a key pathway in retinal cell death and inflammation, offers a promising therapeutic approach for a range of retinal diseases. The favorable pharmacokinetic profile, demonstrating prolonged ocular residence, suggests the potential for infrequent intravitreal administration. Preclinical studies in animal models of inherited retinal degeneration have shown significant neuroprotective effects. Early clinical data from studies in geographic atrophy have provided encouraging signals of efficacy in slowing lesion progression. The ongoing Phase 2 GALAXY trial will provide more definitive evidence of



its therapeutic potential in this indication. The research to date supports the continued development of xelafaslatide as a potential new treatment to preserve vision in patients with retinal degenerative diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. ONL Therapeutics | Advancing Retinal Disease Therapies through Neuroprotection [onltherapeutics.com]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ONL Therapeutics Announces Randomization of First Patient in Global Phase 2 GALAXY
  Trial of Xelafaslatide (ONL1204) in Patients with Geographic Atrophy (GA) Associated with
  Dry AMD BioSpace [biospace.com]
- 7. ONL Therapeutics Announces Randomization of First Patient [globenewswire.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Therapeutic Potential of FHT-1204 (Xelafaslatide)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830120#basic-research-on-fht-1204-s-therapeutic-potential]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com